1-(2-methoxy-4-nitrophenyl)-1H-tetrazole
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Overview
Description
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring attached to a 2-methoxy-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-4-aminophenyl tetrazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be compared with other similar compounds, such as 1-(2-methoxy-4-nitrophenyl)pyrrolidine and 2-methoxy-4-nitrophenyl isothiocyanate. While these compounds share structural similarities, this compound is unique in its tetrazole ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBTZPNPWNQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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